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Compound of Interest

Compound Name: LY 97119

Cat. No.: B1675722 Get Quote

Product Name: Dofetilide (Substitute for LY 97119)

Catalogue Number: N/A

CAS Number: 115256-11-6

Molecular Formula: C₁₉H₂₇N₃O₅S₂

Molecular Weight: 441.56 g/mol

Application: Selective hERG Potassium Channel Blocker

Audience: Researchers, scientists, and drug development professionals.

Description
Dofetilide is a potent and selective inhibitor of the human Ether-à-go-go-Related Gene (hERG)

potassium channel, which is responsible for the rapid component of the delayed rectifier

potassium current (IKr) in cardiomyocytes.[1][2][3][4] Due to its specific mechanism of action,

Dofetilide serves as a crucial reference compound and positive control in preclinical safety

assays designed to assess the potential of new chemical entities to induce QT interval

prolongation and cardiac arrhythmias.[5][6] These application notes provide detailed protocols

for the use of Dofetilide in both electrophysiological and radioligand binding hERG channel

assays.
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Mechanism of Action
Dofetilide exhibits high-affinity block of the hERG channel by binding to the open state of the

channel from the intracellular side.[7] This interaction obstructs the flow of potassium ions,

thereby delaying the repolarization phase of the cardiac action potential.[4] The primary binding

site for Dofetilide is located within the pore region of the hERG channel.[3] Its action as a slow-

onset/slow-offset open channel blocker at nanomolar concentrations makes it a reliable tool for

studying hERG channel pharmacology.[7]
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Mechanism of Dofetilide Action on the hERG Channel.

Quantitative Data Summary
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The inhibitory potency of Dofetilide on the hERG channel can vary depending on the assay

methodology and experimental conditions. The following tables summarize the half-maximal

inhibitory concentration (IC₅₀) and dissociation constant (Kd) values obtained from various

studies.

Table 1: Electrophysiological Data for Dofetilide
Assay Type Cell Line

Temperature
(°C)

IC₅₀ (nM) Reference(s)

Automated Patch

Clamp
HEK293 37 7 [6][8]

Manual Patch

Clamp
HEK293 37 4 - 15 [9]

Whole-cell Patch

Clamp
HEK293

Room

Temperature
12 [7]

Two-

microelectrode

Voltage Clamp

Xenopus oocytes
Room

Temperature
320 [1]

Thallium Flux

Assay
U2OS

Room

Temperature
139 [10]

Table 2: Radioligand Binding Data for Dofetilide

Ligand Preparation
Temperatur
e (°C)

Kd (nM)
Bmax
(pmol/mg
protein)

Reference(s
)

[³H]dofetilide
HEK293

Membranes
25 22.3 8.92

Experimental Protocols
Protocol 1: Automated Whole-Cell Patch Clamp
Electrophysiology
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This protocol is designed to determine the IC₅₀ of Dofetilide on hERG channels stably

expressed in HEK293 cells using an automated patch-clamp system.

Materials:

HEK293 cells stably expressing the hERG channel

Cell culture medium (e.g., DMEM with 10% FBS)

External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH

7.4 with NaOH

Internal solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 5 EGTA, 5 ATP-Mg; pH 7.2

with KOH

Dofetilide stock solution (e.g., 10 mM in DMSO)

Automated patch-clamp system and corresponding consumables

Procedure:

Cell Preparation: Culture HEK293-hERG cells to 70-90% confluency. On the day of the

experiment, detach cells using a non-enzymatic solution, wash with external solution, and

resuspend to the desired concentration for the automated patch-clamp system.

System Setup: Prime the fluidics of the automated patch-clamp system with external and

internal solutions according to the manufacturer's instructions.

Compound Preparation: Prepare serial dilutions of Dofetilide in the external solution from the

stock solution. A typical concentration range would be 0.1 nM to 1 µM. Include a vehicle

control (e.g., 0.1% DMSO in external solution).

Data Acquisition:

Obtain whole-cell recordings with stable seal resistance (>500 MΩ) and access resistance

(<20 MΩ).
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Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a

holding potential of -80 mV, followed by a depolarizing step to +20 mV for 2 seconds to

activate and then inactivate the channels, and a repolarizing step to -50 mV for 2 seconds

to measure the peak tail current.

Record baseline currents in the external solution.

Apply the different concentrations of Dofetilide sequentially, allowing the current inhibition

to reach a steady state at each concentration (typically 3-5 minutes).

Data Analysis:

Measure the peak tail current at -50 mV for each Dofetilide concentration.

Normalize the current at each concentration to the baseline current to calculate the

percentage of inhibition.

Plot the percentage of inhibition against the logarithm of the Dofetilide concentration and

fit the data to the Hill equation to determine the IC₅₀ value.

Automated Patch Clamp Workflow for hERG Assay.

Protocol 2: [³H]dofetilide Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity of test compounds

for the hERG channel using membranes from HEK293 cells stably expressing hERG.[11]

Materials:

Membrane preparations from HEK293-hERG cells

[³H]dofetilide (specific activity ~70-90 Ci/mmol)

Binding buffer: 50 mM Tris-HCl, 10 mM KCl, 1.5 mM MgCl₂; pH 7.4

Unlabeled Dofetilide (for non-specific binding determination)

Test compounds

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11698075/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


96-well filter plates (e.g., GF/B or GF/C)

Scintillation cocktail and microplate scintillation counter

Procedure:

Reaction Setup: In a 96-well plate, add the following in order:

Binding buffer

Test compound at various concentrations or unlabeled Dofetilide (10 µM final

concentration for non-specific binding) or vehicle (for total binding).

[³H]dofetilide (final concentration ~2-5 nM).

HEK293-hERG membrane preparation (10-20 µg of protein per well).

Incubation: Incubate the plate at room temperature (25°C) for 60 minutes with gentle

agitation to reach binding equilibrium.

Filtration: Rapidly filter the reaction mixture through the filter plate using a cell harvester to

separate bound from free radioligand.

Washing: Wash the filters three times with ice-cold binding buffer.

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the

radioactivity using a microplate scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Fit the data using a one-site competition binding equation to determine the IC₅₀, which can

then be converted to a Ki value using the Cheng-Prusoff equation.
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Radioligand Binding Assay Workflow.

Disclaimer
The provided information is for research use only. Due to the lack of publicly available data for

"LY 97119," the well-characterized hERG blocker Dofetilide has been used as a substitute to

generate these application notes and protocols. Researchers should validate these protocols

for their specific experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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